molecular formula C24H27N7O B11239195 6-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

6-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B11239195
M. Wt: 429.5 g/mol
InChI Key: VFCVTULIIKIFAH-UHFFFAOYSA-N
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Description

6-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and functional groups such as an ethylpiperazine and a methoxyphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. One common route involves the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the ethylpiperazine group: This step often involves nucleophilic substitution reactions where an ethylpiperazine derivative is reacted with a suitable leaving group on the pyrazolo[3,4-d]pyrimidine core.

    Attachment of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other coupling reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

6-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    5-[(4-ethylpiperazin-1-yl)methyl]pyridin-2-amine: Shares the ethylpiperazine group but has a different core structure.

    2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles: Similar in having a methoxyphenyl group and piperazine moiety.

Uniqueness

6-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific combination of functional groups and the pyrazolo[3,4-d]pyrimidine core, which imparts distinct chemical and biological properties.

This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines, offering potential for new discoveries and applications.

Properties

Molecular Formula

C24H27N7O

Molecular Weight

429.5 g/mol

IUPAC Name

6-(4-ethylpiperazin-1-yl)-N-(4-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C24H27N7O/c1-3-29-13-15-30(16-14-29)24-27-22(26-18-9-11-20(32-2)12-10-18)21-17-25-31(23(21)28-24)19-7-5-4-6-8-19/h4-12,17H,3,13-16H2,1-2H3,(H,26,27,28)

InChI Key

VFCVTULIIKIFAH-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC(=C3C=NN(C3=N2)C4=CC=CC=C4)NC5=CC=C(C=C5)OC

Origin of Product

United States

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